molecular formula C21H18N2O3 B10906521 n-{(e)-[4-(Benzyloxy)phenyl]methylene}-2-methyl-5-nitroaniline CAS No. 70627-43-9

n-{(e)-[4-(Benzyloxy)phenyl]methylene}-2-methyl-5-nitroaniline

Cat. No.: B10906521
CAS No.: 70627-43-9
M. Wt: 346.4 g/mol
InChI Key: TVZDRVMEWVLSBO-UHFFFAOYSA-N
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Description

N-{(E)-[4-(Benzyloxy)phenyl]methylene}-2-methyl-5-nitroaniline is an organic compound that belongs to the class of aromatic amines It features a benzyloxy group attached to a phenyl ring, which is further connected to a methylene group and a nitroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(E)-[4-(Benzyloxy)phenyl]methylene}-2-methyl-5-nitroaniline typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{(E)-[4-(Benzyloxy)phenyl]methylene}-2-methyl-5-nitroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-{(E)-[4-(Benzyloxy)phenyl]methylene}-2-methyl-5-nitroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other materials

Mechanism of Action

The mechanism of action of N-{(E)-[4-(Benzyloxy)phenyl]methylene}-2-methyl-5-nitroaniline involves its interaction with specific molecular targets. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The benzyloxy group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{(E)-[4-(Benzyloxy)phenyl]methylene}-2-methyl-5-nitroaniline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a benzyloxy group and a nitroaniline moiety allows for diverse chemical modifications and applications in various fields.

Properties

70627-43-9

Molecular Formula

C21H18N2O3

Molecular Weight

346.4 g/mol

IUPAC Name

N-(2-methyl-5-nitrophenyl)-1-(4-phenylmethoxyphenyl)methanimine

InChI

InChI=1S/C21H18N2O3/c1-16-7-10-19(23(24)25)13-21(16)22-14-17-8-11-20(12-9-17)26-15-18-5-3-2-4-6-18/h2-14H,15H2,1H3

InChI Key

TVZDRVMEWVLSBO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])N=CC2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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